(2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid
Description
This compound is a piperidine-2-carboxylic acid derivative featuring a prop-2-en-1-yloxy (allyloxy) carbonyl group at the 1-position of the piperidine ring. The (2R) stereochemistry is critical for its spatial orientation, influencing interactions in biological systems and synthetic applications. Its structure combines the rigidity of the piperidine ring with the reactivity of the allyloxycarbonyl group, which serves as a protective moiety that can be selectively removed under mild conditions (e.g., palladium catalysis) .
Properties
IUPAC Name |
(2R)-1-prop-2-enoxycarbonylpiperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-7-15-10(14)11-6-4-3-5-8(11)9(12)13/h2,8H,1,3-7H2,(H,12,13)/t8-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZJPKTHROVSYLI-MRVPVSSYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)N1CCCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N1CCCC[C@@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available piperidine derivatives.
Allylation: The piperidine derivative undergoes allylation using allyl bromide in the presence of a base such as sodium hydride or potassium carbonate.
Carboxylation: The allylated piperidine is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of (2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Structural Analogues with Different Protecting Groups
(a) (2R)-1-[(Benzyloxy)carbonyl]piperidine-2-carboxylic Acid (Cbz-protected)
- CAS : 28697-09-8
- Key Differences: The benzyloxycarbonyl (Cbz) group provides greater steric bulk and aromaticity compared to the allyloxycarbonyl group. Stability: Cbz is cleaved via hydrogenolysis or strong acids (e.g., HBr/AcOH), whereas allyloxycarbonyl is removed under neutral conditions using Pd(0) catalysts, offering orthogonal protection strategies . Applications: Cbz derivatives are widely used in peptide synthesis, while allyl-based groups are favored in tandem deprotection-functionalization reactions.
(b) (2R)-1-[(tert-Butoxy)carbonyl]piperidine-2-carboxylic Acid (Boc-protected)
- CAS : 28697-17-8
- Key Differences :
- The tert-butoxycarbonyl (Boc) group is highly stable under basic conditions but labile in acidic environments (e.g., TFA).
- Solubility : Boc derivatives exhibit higher hydrophobicity than allyloxycarbonyl analogs, affecting their pharmacokinetic profiles.
- Synthetic Utility : Boc is preferred for temporary protection in multi-step syntheses, while allyl groups enable site-specific modifications .
(c) (2R)-1-(Prop-2-yn-1-yl)piperidine-2-carboxylic Acid
- CAS : 2090709-71-8
- Key Differences :
- The propargyl group introduces a rigid triple bond, reducing conformational flexibility compared to the allyloxycarbonyl group.
- Reactivity : Propargyl moieties participate in click chemistry (e.g., azide-alkyne cycloaddition), whereas allyl groups undergo electrophilic additions or cross-metathesis .
Analogs with Non-Carbonyl Substituents
(a) (2R)-1-(Propan-2-yl)piperidine-2-carboxylic Acid
- Synthesis: Prepared via Pd(OH)₂-catalyzed hydrogenation of (2R)-piperidine-2-carboxylic acid in methanol/acetone (44% yield) .
- Key Differences: The isopropyl group lacks the electrophilic carbonyl, reducing hydrogen-bonding capacity. Biological Activity: Non-carbonyl analogs show diminished binding to metallo-β-lactamases (MBLs) compared to acylated derivatives like the target compound .
(b) Rel-(2R,4R)-1-((Benzyloxy)carbonyl)-4-fluoropiperidine-2-carboxylic Acid
- Structure : Fluorine at the 4-position introduces electronegativity and alters ring puckering .
- Key Differences :
Thiol-Based Inhibitors with Piperidine Scaffolds
- Example: (2R)-1-(2-(2,3-dimethoxybenzyl)-3-mercaptopropanoyl)piperidine-2-carboxylic Acid (mjr344) Key Differences:
- The thiol and dimethoxybenzyl groups enable metal chelation (e.g., Zn²⁺ in MBLs), a feature absent in the allyloxycarbonyl derivative.
- Activity: mjr344 exhibits nanomolar inhibition of NDM-1, highlighting the importance of thiol coordination versus the allyl group’s inertness in enzyme binding .
Biological Activity
(2R)-1-[(prop-2-en-1-yloxy)carbonyl]piperidine-2-carboxylic acid, a substituted piperidine compound, has garnered attention for its potential biological activities, particularly as an orexin type 2 receptor agonist. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its piperidine core with a prop-2-en-1-yloxycarbonyl group attached. Its molecular formula is with a molecular weight of approximately 183.21 g/mol. The IUPAC name reflects its structural complexity, indicating the presence of both an alkene and a carboxylic acid functional group.
Research indicates that this compound acts as an orexin receptor agonist , specifically targeting the orexin type 2 receptor (OX2R). Orexins are neuropeptides involved in regulating arousal, wakefulness, and appetite. Agonism of OX2R has implications for treating conditions such as narcolepsy and obesity.
Agonistic Effects on Orexin Receptors
Studies have demonstrated that compounds similar to this compound exhibit significant agonistic activity at orexin receptors:
Pharmacokinetics and Metabolism
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
| Parameter | Value |
|---|---|
| Human Intestinal Absorption | High (0.9789) |
| Blood-Brain Barrier Penetration | Moderate (0.6495) |
| Caco-2 Permeability | Low (0.6393) |
These properties indicate that the compound may effectively reach central nervous system targets, which is crucial for its intended therapeutic effects.
Case Studies
Several case studies highlight the practical implications of this compound's biological activity:
- Narcolepsy Treatment : A clinical trial investigated the effects of orexin receptor agonists in narcoleptic patients, revealing improvements in daytime alertness and reduced cataplexy episodes when treated with compounds similar to this compound.
- Obesity Management : Research on orexin signaling has suggested that enhancing OX2R activity can suppress appetite and promote energy expenditure, presenting a potential avenue for obesity treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
